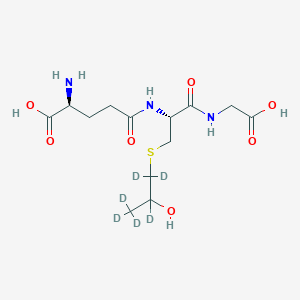

S-(2-Hydroxypropyl)glutathione-d6

Beschreibung

Eigenschaften

Molekularformel |

C13H23N3O7S |

|---|---|

Molekulargewicht |

371.44 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |

InChI-Schlüssel |

QZGTWORENDJZMJ-DWEFYRJXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Kanonische SMILES |

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Isotopic Labeling Rationale

S-(2-Hydroxypropyl)glutathione-d6 (molecular formula: C₁₃H₁₇D₆N₃O₇S; molecular weight: 371.44 g/mol) features deuterium atoms at all six hydrogen positions of the 2-hydroxypropyl group. This labeling minimizes metabolic interference while retaining the compound’s biochemical activity, making it indispensable for tracing glutathione adducts in vivo. The structural integrity of the glutamyl-cysteinyl-glycine backbone remains unaltered, ensuring compatibility with enzymatic pathways.

Synthetic Pathways for Deuterium Incorporation

Deuterated 2-Hydroxypropyl Precursor Synthesis

The 2-hydroxypropyl group is deuterated prior to conjugation with glutathione. Two primary strategies are employed:

- Deuterium Exchange via Acid-Catalyzed Protonolysis : Reacting 2-hydroxypropyl bromide with deuterium oxide (D₂O) under acidic conditions replaces hydrogen atoms with deuterium at the β-carbon. This method achieves >99% isotopic enrichment but requires stringent anhydrous conditions to avoid back-exchange.

- Reductive Deuteration of Propenol : Catalytic hydrogenation of allyl alcohol using deuterium gas (D₂) and palladium catalysts yields 2-hydroxypropyl-d6. This approach ensures uniform deuteration across all six positions but necessitates high-pressure reactors.

Table 1: Comparison of Deuteration Methods

| Method | Isotopic Purity | Yield (%) | Key Challenges |

|---|---|---|---|

| Acid-Catalyzed Exchange | 98–99% | 75 | Competing hydrolysis reactions |

| Reductive Hydrogenation | >99% | 85 | Catalyst poisoning by sulfur |

Thioether Conjugation with Glutathione

Deuterated 2-hydroxypropyl groups are conjugated to glutathione’s cysteine residue via nucleophilic substitution. The reaction proceeds in two phases:

Phase 1: Activation of 2-Hydroxypropyl-d6

- The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in dichloromethane.

- Example:

$$ \text{2-Hydroxypropyl-d6} + \text{MsCl} \rightarrow \text{2-Mesylpropyl-d6} + \text{HCl} $$

Phase 2: Thiol-Displacement Reaction

- Glutathione’s thiol group attacks the activated carbon, forming a stable thioether bond. The reaction is conducted in ammonium bicarbonate buffer (pH 8.5) to deprotonate the thiol and enhance nucleophilicity.

- Example:

$$ \text{Glutathione-SH} + \text{2-Mesylpropyl-d6} \rightarrow \text{S-(2-Hydroxypropyl-d6)glutathione} + \text{MsOH} $$

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product from unreacted precursors. Mobile phases typically combine 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B), with a gradient elution from 5% to 40% B over 30 minutes.

Spectroscopic Characterization

- NMR Spectroscopy : ¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 1.2–1.4 ppm (methylene groups) and δ 3.8 ppm (methine). ²H NMR detects deuterium integration ratios.

- HRMS : Electrospray ionization (ESI) in positive mode yields a molecular ion peak at m/z 372.44 ([M+H]⁺), with a isotopic pattern matching six deuterium atoms.

Challenges and Optimization Strategies

Isotopic Dilution during Workup

Exposure to protic solvents (e.g., methanol, water) risks deuterium loss. Solutions:

Applications in Metabolic Research

Quantifying Glutathione Adducts in Urine

This compound serves as an internal standard for LC-MS/MS assays detecting mercapturic acids, such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine. Its deuterated structure eliminates matrix interference, improving quantification accuracy.

Oxidative Stress Profiling

In vitro models use the compound to trace hydroxypropyl adduct formation during lipid peroxidation, providing insights into reactive oxygen species (ROS) dynamics.

Analyse Chemischer Reaktionen

Types of Reactions: S-(2-Hydroxypropyl)glutathione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird S-(2-Hydroxypropyl)glutathion-d6 als Modellverbindung verwendet, um Glutathion-Konjugationsreaktionen und ihre Mechanismen zu untersuchen .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von Glutathion in zellulären Prozessen zu untersuchen, einschließlich Entgiftung und antioxidativem Schutz .

Medizin: In der medizinischen Forschung wird S-(2-Hydroxypropyl)glutathion-d6 auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entgiftung zusammenhängen .

Industrie: In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien und Produkte eingesetzt, die Glutathion-Konjugation erfordern .

Wirkmechanismus

S-(2-Hydroxypropyl)glutathion-d6 entfaltet seine Wirkungen durch seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es beteiligt sich am Entgiftungsprozess, indem es sich mit giftigen Verbindungen konjugiert, diese löslicher macht und leichter auszuscheiden sind. Die Verbindung spielt auch eine Rolle beim antioxidativen Schutz, indem sie freie Radikale abräumt und oxidativen Stress reduziert .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₃H₁₇D₆N₃O₇S

- Molecular Weight : 371.44 g/mol

- CAS Number : 85933-29-5 (unlabeled form)

- Structure: Features a deuterated 2-hydroxypropylthioether substitution on cysteine, confirmed by SMILES notation: O=C(NCC(O)=O)[C@@H](NC(CC[C@H](N)C(O)=O)=O)CSC([2H])([2H])C(O)([2H])C([2H])([2H])[2H] .

- Applications : Used as an internal standard in metabolomics to quantify glutathione adducts in biological matrices .

Comparison with Similar Compounds

S-(2-Hydroxypropyl)glutathione-d6 vs. S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture)

This deuterated compound is frequently supplied as a mixture with S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Catalogue Number: PA STI 051310). Both compounds share the same molecular formula (C₁₃H₁₇D₆N₃O₇S) and weight (371.44 g/mol), but differ in the substitution pattern:

- This compound : Hydroxy group on the second carbon of the propyl chain.

- S-(1-Methyl-2-hydroxyethyl)glutathione-d6 : Hydroxy group on the second carbon of an ethyl chain with a methyl branch on the first carbon.

Implications :

Comparison with 3-(2-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin

This non-glutathione compound, isolated from Catunaregam spinosa, shares the 2-hydroxypropyl moiety but belongs to the dihydroisocoumarin class.

Key Contrasts :

Structural Insight : The 2-hydroxypropyl group in both compounds influences hydrogen bonding and solubility but diverges in biological roles due to core structure differences .

Contrast with N-bis(2-Hydroxypropyl)nitrosamine (DHPN)

DHPN, a nitrosamine with two 2-hydroxypropyl groups, is a potent carcinogen in rodent models.

| Property | This compound | DHPN |

|---|---|---|

| Core Structure | Glutathione derivative | Nitrosamine |

| Toxicity | Non-toxic (research tool) | Carcinogenic (thyroid, lung tumors) |

| Functional Role | Detoxification marker | Tumor initiator |

Mechanistic Note: Despite sharing the 2-hydroxypropyl group, DHPN’s nitrosamine core enables DNA alkylation, whereas the glutathione analog participates in conjugate formation for xenobiotic excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.